Technical Guide: Physical Properties of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Technical Guide: Physical Properties of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. The presence of the trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known physical properties of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and application.
Core Physical Properties
Precise experimental data for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is not extensively documented in publicly available literature. However, based on data for structurally similar compounds and predictive models, the following properties can be summarized.
Data Presentation: Summarized Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [3] |
| Molecular Weight | 189.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (assumed) | [4] |
| Boiling Point | 196.3 ± 35.0 °C (Predicted) | |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); sparingly soluble in water. | [4] |
| Melting Point | Not available | |
| Specific Rotation | Not available |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine are not specifically published. However, standard methodologies for chiral amines can be applied.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is suitable.
Procedure:
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Place approximately 0.5-1 mL of (S)-1-[2-(trifluoromethyl)phenyl]ethylamine into a small test tube or vial containing a boiling chip.
-
Position a thermometer with the bulb suspended in the vapor phase above the liquid surface.
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Gently heat the sample until it begins to boil and a reflux ring of condensing vapor is observed on the walls of the tube, just below the thermometer bulb.
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Record the temperature at which the reflux ring stabilizes. This temperature is the observed boiling point.
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Record the ambient atmospheric pressure. If the pressure is not at 1 atm, a nomograph can be used to correct the boiling point to standard pressure.
Determination of Density
Density is the mass per unit volume of a substance.
Procedure:
-
Accurately weigh a clean and dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with (S)-1-[2-(trifluoromethyl)phenyl]ethylamine at a constant, recorded temperature (e.g., 20 °C).
-
Ensure there are no air bubbles and that the liquid level is precisely at the calibration mark.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the amine (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.
Procedure:
-
Prepare a solution of (S)-1-[2-(trifluoromethyl)phenyl]ethylamine of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Calibrate the polarimeter with the pure solvent.
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Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
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Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
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Calculate the specific rotation [α] using the formula: [α] = α / (c * l)
Logical Workflow: Synthesis and Application
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral building block. Its synthesis typically involves the resolution of a racemic mixture or an asymmetric synthesis approach. It is subsequently used in the synthesis of more complex, often biologically active, molecules.
Caption: Logical workflow for the resolution and asymmetric synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine and its subsequent application.
Conclusion
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine with significant potential in the pharmaceutical industry. While comprehensive experimental data on its physical properties is limited, this guide provides the currently available information and outlines standard protocols for its determination. The logical workflow illustrates its importance as a chiral building block in the synthesis of complex molecules. Further experimental characterization of this compound is warranted to facilitate its broader application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
![Chemical structure of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](https://i.imgur.com/your-image-url.png)
